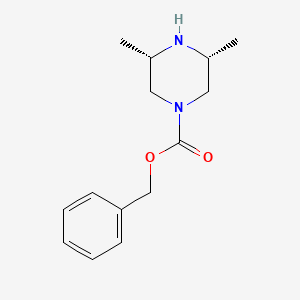

cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate

CAS No.: 623585-97-7

Cat. No.: VC4144044

Molecular Formula: C14H20N2O2

Molecular Weight: 248.326

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 623585-97-7 |

|---|---|

| Molecular Formula | C14H20N2O2 |

| Molecular Weight | 248.326 |

| IUPAC Name | benzyl (3S,5R)-3,5-dimethylpiperazine-1-carboxylate |

| Standard InChI | InChI=1S/C14H20N2O2/c1-11-8-16(9-12(2)15-11)14(17)18-10-13-6-4-3-5-7-13/h3-7,11-12,15H,8-10H2,1-2H3/t11-,12+ |

| Standard InChI Key | XYDSFNOXAYIVAR-TXEJJXNPSA-N |

| SMILES | CC1CN(CC(N1)C)C(=O)OCC2=CC=CC=C2 |

Introduction

cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate is a chemical compound belonging to the piperazine family, characterized by its unique molecular structure and diverse applications in organic synthesis and medicinal chemistry. This compound is notable for its potential biological activities and its role in various synthetic pathways.

Synthesis Methods

The synthesis of cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate typically involves several key steps:

-

Formation of the Piperazine Ring: Starting from primary amines and suitable carbonyl compounds, the piperazine ring is constructed through cyclization reactions.

-

Introduction of Methyl Groups: Methylation reactions are employed to introduce the methyl substituents at the 3 and 5 positions of the piperazine ring.

-

Benzylation: The benzyl group is added through nucleophilic substitution or other coupling methods.

-

Carboxylation: The final step involves converting a suitable intermediate into the carboxylate form, often using carboxylic acid derivatives.

Biological Activity

Research has indicated that cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate exhibits significant biological activity, particularly in pharmacological contexts:

-

Potential as a Kinase Inhibitor: Studies suggest that this compound may inhibit specific kinases involved in various signaling pathways, which could have implications for cancer therapy and other diseases characterized by dysregulated kinase activity.

-

Interaction with Biological Targets: Interaction studies have shown that cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate can form stable complexes with proteins and enzymes, influencing their activity and function.

Comparative Analysis with Similar Compounds

The following table summarizes some structural analogs of cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate along with their CAS numbers and molecular weights:

| Compound Name | CAS Number | Molecular Weight (g/mol) |

|---|---|---|

| Benzyl 3-methylpiperazine-1-carboxylate | 612493-87-5 | 234.29 |

| Benzyl 2-methylpiperazine-1-carboxylate | 444666-46-0 | 234.29 |

| cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate | 623585-97-7 | 248.32 |

| Benzyl piperazine-1-carboxylate | 31166-44-6 | 220.29 |

This comparison highlights the structural diversity within the piperazine derivatives and their varying biological activities.

Applications in Research and Industry

The unique properties of cis-Benzyl 3,5-dimethylpiperazine-1-carboxylate make it a valuable compound in:

-

Organic Synthesis: It serves as an intermediate for synthesizing more complex molecules in pharmaceutical chemistry.

-

Medicinal Chemistry: Its potential as a therapeutic agent encourages further exploration into its efficacy against various diseases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume